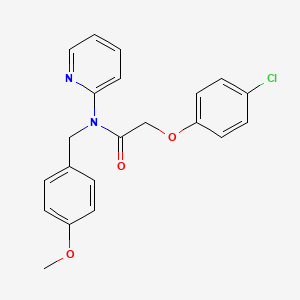![molecular formula C26H28N2O4S B11343982 1-[(2-methylbenzyl)sulfonyl]-N-(4-phenoxyphenyl)piperidine-4-carboxamide](/img/structure/B11343982.png)
1-[(2-methylbenzyl)sulfonyl]-N-(4-phenoxyphenyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Methylbenzyl)sulfonyl]-N-(4-phenoxyphenyl)piperidine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a piperidine ring, a sulfonyl group, and phenoxyphenyl and methylbenzyl substituents. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-methylbenzyl)sulfonyl]-N-(4-phenoxyphenyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl compounds under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the piperidine derivative in the presence of a base such as triethylamine.
Attachment of the Phenoxyphenyl Group: This step involves a nucleophilic substitution reaction where the phenoxyphenyl group is attached to the piperidine ring.
Final Coupling: The final step involves coupling the 2-methylbenzyl group to the sulfonylated piperidine derivative, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(2-Methylbenzyl)sulfonyl]-N-(4-phenoxyphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyphenyl group, where nucleophiles can replace the phenoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[(2-Methylbenzyl)sulfonyl]-N-(4-phenoxyphenyl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which 1-[(2-methylbenzyl)sulfonyl]-N-(4-phenoxyphenyl)piperidine-4-carboxamide exerts its effects depends on its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Vergleich Mit ähnlichen Verbindungen
- 1-[(2-Methylbenzyl)sulfonyl]-N-(4-methoxyphenyl)piperidine-4-carboxamide
- 1-[(2-Methylbenzyl)sulfonyl]-N-(4-chlorophenyl)piperidine-4-carboxamide
- 1-[(2-Methylbenzyl)sulfonyl]-N-(4-fluorophenyl)piperidine-4-carboxamide
Comparison: Compared to these similar compounds, 1-[(2-methylbenzyl)sulfonyl]-N-(4-phenoxyphenyl)piperidine-4-carboxamide is unique due to the presence of the phenoxy group, which may confer distinct chemical and biological properties. This uniqueness can influence its reactivity, binding affinity to biological targets, and overall efficacy in various applications.
Eigenschaften
Molekularformel |
C26H28N2O4S |
|---|---|
Molekulargewicht |
464.6 g/mol |
IUPAC-Name |
1-[(2-methylphenyl)methylsulfonyl]-N-(4-phenoxyphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C26H28N2O4S/c1-20-7-5-6-8-22(20)19-33(30,31)28-17-15-21(16-18-28)26(29)27-23-11-13-25(14-12-23)32-24-9-3-2-4-10-24/h2-14,21H,15-19H2,1H3,(H,27,29) |
InChI-Schlüssel |
FKWSJPSLCDCJNH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-chlorobenzyl)sulfonyl]-N-(3,4-difluorophenyl)piperidine-4-carboxamide](/img/structure/B11343905.png)

![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-3-methylbutanamide](/img/structure/B11343926.png)
![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}propanamide](/img/structure/B11343934.png)
![2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1-(prop-2-yn-1-yl)-1H-benzimidazole](/img/structure/B11343936.png)
![4-chloro-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide](/img/structure/B11343939.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11343943.png)
![1-(benzylsulfonyl)-N-[3-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B11343945.png)
![7-chloro-2-[3-(1H-imidazol-1-yl)propyl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11343947.png)
![2-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11343950.png)

![2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11343961.png)
![1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-phenoxyethanone](/img/structure/B11343966.png)
![2-(2-methylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B11343969.png)
